N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent acetamide formation. One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reaction and automated systems for the acylation step to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation reactions
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The tetrazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex . Additionally, the compound can interact with cellular pathways, modulating biochemical processes and exerting its biological effects .
Comparison with Similar Compounds
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be compared with other tetrazole-containing compounds:
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide: Similar structure but with a mercapto group, which may impart different chemical reactivity and biological activity.
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Contains an isonicotinamide moiety, which may enhance its enzyme inhibitory activity.
1-(3-Acetamidophenyl)-5-mercapto-1H-tetrazole: Another similar compound with a mercapto group, used in different applications.
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, also known as 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a tetrazole ring, which enhances its interaction with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrazole Ring : A five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom.
- Phenyl Group : Attached to the tetrazole, contributing to its lipophilicity and biological interactions.
- Acetamide Functionality : Enhances solubility and bioactivity.
The molecular formula for this compound is C9H9N5O, with a molecular weight of 189.20 g/mol.
1. Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical regulator of insulin signaling pathways, making this compound a potential candidate for diabetes management.
- Inhibition Potency : In studies, derivatives of this compound have shown varying degrees of PTP1B inhibition, with some exhibiting IC50 values as low as 0.312 µM, indicating strong inhibitory potential against this target .
2. Anti-Cancer Properties
Molecular docking studies have suggested that this compound interacts significantly with key proteins involved in cancer pathways, such as TP53 and NF-kappaB. These interactions are crucial for modulating cancer cell proliferation and apoptosis.
- Binding Affinity : The binding energies observed in these studies indicate that modifications to the compound could enhance its therapeutic efficacy against specific cancer targets .
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound and its derivatives. The presence of the tetrazole ring may contribute to increased activity against various bacterial strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring and the tetrazole moiety significantly influence the biological activity of this compound:
Case Study 1: PTP1B Inhibition
In a study focusing on the synthesis and evaluation of various derivatives, NM-03 emerged as a leading candidate due to its potent inhibitory activity against PTP1B. The study utilized molecular docking to elucidate key interactions within the binding site, confirming the compound's potential in diabetes treatment .
Case Study 2: Cancer Therapeutics
Another research effort investigated the anti-cancer properties of this compound derivatives. The findings indicated significant cytotoxic effects against several cancer cell lines, with promising results suggesting that modifications to the tetrazole ring could further enhance efficacy .
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAPUGAHLIVSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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